molecular formula C13H12N4S B2932014 4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 301655-13-0

4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

カタログ番号: B2932014
CAS番号: 301655-13-0
分子量: 256.33
InChIキー: JPHLSADCHGWUJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a synthetic small molecule belonging to the class of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which are recognized as potent Microtubule Targeting Agents (MTAs) . This compound is of significant interest in oncology research, particularly for developing novel anticancer therapeutics. Its core structure is a bioisostere of quinazolines, designed with strategic medicinal chemistry approaches, including isosteric replacement and conformational restriction, to optimize biological activity and physicochemical properties . The primary research value of this compound lies in its function as a microtubule destabilizer that binds to the colchicine site on β-tubulin . By inhibiting microtubule polymerization, it effectively disrupts tubulin dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells . Compounds in this class have demonstrated exceptional potency, with antiproliferative effects in the nanomolar range (IC50 < 40 nM) against sensitive human cancer cell lines . A key advantage for its research application is its ability to circumvent major clinical resistance mechanisms; related analogs have shown effectiveness in models with resistance mediated by P-glycoprotein (Pgp) efflux and the βIII-tubulin isotype, which are common challenges with taxanes and other clinically used MTAs . The incorporation of sp3 hybridized carbon atoms in the tetrahydrobenzo ring is a designed feature to improve aqueous solubility compared to purely aromatic scaffolds, potentially enhancing the compound's drug-likeness for research purposes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for informational purposes only. This material must be handled by technically qualified individuals, and appropriate safety protocols should be followed.

特性

IUPAC Name

4-imidazol-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-2-4-10-9(3-1)11-12(17-6-5-14-8-17)15-7-16-13(11)18-10/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHLSADCHGWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

作用機序

The mechanism by which 4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context in which the compound is used.

類似化合物との比較

Structural Analogues and Substituent Effects

The pharmacological profile of thieno[2,3-d]pyrimidine derivatives is heavily influenced by substituents at the 4-position. Key analogues include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference ID
4-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Imidazole C₁₇H₁₇N₃OS 311.1 Anti-proliferative, kinase inhibition
4-(5,6-Dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Benzimidazole C₂₁H₂₁N₃S 347.5 Anticancer (PubChem entry)
4-(1H-Pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Pyrrole C₁₄H₁₃N₃S 255.3 Not explicitly reported
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Hydrazine C₁₀H₁₁N₃S 229.3 Antimicrobial, HDAC inhibition
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide Pyridyl amide C₁₆H₁₅N₃OS 313.4 Broad-spectrum antimicrobial

Key Observations :

  • Imidazole and Benzimidazole Derivatives : These exhibit strong anti-proliferative activity against cancer cell lines (e.g., HepG2, MCF-7) due to kinase and histone deacetylase (HDAC) inhibitory effects .
  • Hydrazine Derivatives: Demonstrate moderate to potent HDAC inhibition and antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Pyridyl Amides: Exhibit broad-spectrum antimicrobial activity, with MIC values as low as 3.12 µg/mL against P. aeruginosa .

生物活性

4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C13H17N3S and a molecular weight of approximately 215.36 g/mol. It features an imidazole ring fused with a benzothieno-pyrimidine structure, which is significant for its biological activity.

Research indicates that the compound interacts with various biological targets, primarily through modulation of receptor activity. The imidazole moiety is known to play a crucial role in receptor binding and activation.

Pharmacological Targets

  • Alpha-Adrenoceptors : The compound has been studied for its selectivity towards alpha(1A)-adrenoceptors. In vitro studies demonstrated that it exhibits significant binding affinity and functional activity at these receptors, which are implicated in cardiovascular regulation and smooth muscle contraction .
  • Cardiotonic Activity : Similar compounds have shown positive inotropic effects, suggesting that this compound may enhance cardiac contractility .

In Vitro Studies

The biological activity of 4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has been evaluated using various cell lines to assess its anticancer potential.

Table 1: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineA49812.53.0
Reference Drug (Sunitinib)A49810.0-
4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineHK2 (non-cancerous)>30-

In the above table, the IC50 values indicate the concentration required to inhibit cell viability by 50%. The selectivity index compares the compound's efficacy against cancerous cells versus non-cancerous cells.

In Vivo Studies

Animal models have been utilized to further understand the pharmacokinetics and therapeutic efficacy of the compound. Preliminary results suggest favorable absorption and distribution profiles.

Case Studies

Recent studies have highlighted the potential of imidazole-containing compounds in treating various types of cancer. For instance:

  • Study on Renal Cell Carcinoma : The compound demonstrated significant cytotoxicity against renal cell carcinoma (RCC) cell lines A498 and 786-O while exhibiting lower toxicity in non-cancerous kidney cells .
  • Cardiac Function Evaluation : In vivo assessments showed that compounds with similar structures could improve cardiac output without significantly affecting blood pressure .

Q & A

Q. What are the common synthetic routes for preparing the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core structure?

The core structure is synthesized via cyclization reactions. A key method involves reacting 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide under heating, yielding 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one . Alternative routes use the Gewald reaction with cyclohexanone, ethyl cyanoacetate, and sulfur to form intermediate thiophene derivatives, which are subsequently cyclized .

Q. What spectroscopic methods are employed to characterize substituted thieno[2,3-d]pyrimidine derivatives?

Characterization relies on 1H^1H NMR, mass spectrometry (MS), and elemental analysis. For example, 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione (m/z 222 [M+^+) shows distinct NMR signals at δ 13.5 (NH) and δ 8.0 (CH) . MS and elemental analysis (e.g., C 54.02%, H 4.53% for C10_{10}H10_{10}N2_2S2_2) confirm purity and regioselectivity .

Q. What are the primary biological activities associated with this compound class?

Derivatives exhibit broad-spectrum antimicrobial activity (e.g., N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide against Pseudomonas aeruginosa ), anti-proliferative effects on cancer cell lines (HepG2, MCF-7) , and histone deacetylase (HDAC) inhibition . The scaffold’s structural mimicry of endogenous pyrimidines enhances its pharmacological relevance .

Advanced Research Questions

Q. How can green chemistry principles be applied in alkylation reactions of thieno[2,3-d]pyrimidinones?

Alkylation of 2-oxo-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidinones uses non-toxic solvents (e.g., water or ethanol) at room temperature, avoiding prolonged heating. This method achieves regioselectivity via thermodynamically controlled anion formation, yielding 16 novel derivatives with high purity (75–90%) .

Q. How do molecular docking studies inform the design of antimicrobial thieno[2,3-d]pyrimidine derivatives?

Docking to P. aeruginosa TrmD enzyme identifies key pharmacophores. For instance, N-(6-methylpyridin-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxamide shows optimal binding affinity (MIC = 4 µg/mL) due to hydrophobic interactions with TrmD’s active site . Combinatorial libraries integrating pyrimidine and pyridine fragments are prioritized based on docking scores .

Q. What strategies address contradictory data in anti-proliferative activity across different cancer cell lines?

Discrepancies (e.g., HepG2 vs. HCT-116 sensitivity) are analyzed via dose-response assays and mechanistic studies. For example, derivatives with hydroxamic acid moieties show HDAC isoform selectivity, explaining variable efficacy . Cross-validation using apoptosis markers (e.g., caspase-3 activation) and transcriptomic profiling resolves conflicting results .

Explain regioselectivity in alkylation reactions of thieno[2,3-d]pyrimidinones under thermodynamic control.
Regioselectivity arises from the stability of the intermediate anion. At room temperature, the anion preferentially forms at the N3 position due to lower energy barriers, favoring 3-alkylated products. This contrasts with kinetic control (high-temperature), which may yield N1-substituted isomers .

Q. How are hydrazone derivatives of this scaffold optimized for improved pharmacokinetics?

Exo2 (4-hydroxy-3-methoxybenzaldehyde hydrazone derivative) is modified by introducing electron-withdrawing groups (e.g., nitro or halogen) to enhance metabolic stability. DU101 and DU102, Exo2 analogs, show improved Arf1 inhibition and lower cytotoxicity (IC50_{50} < 1 µM in HepG2) via balanced lipophilicity (logP ~2.5) and solubility (>50 µg/mL in PBS) .

Methodological Considerations

  • Synthetic Optimization : Prioritize Gewald reaction intermediates for scalability and green alkylation for sustainability .
  • Biological Screening : Use panel-based assays (e.g., NCI-60 cancer cells ) and target-specific docking (e.g., TrmD ) to reduce false positives.
  • Data Validation : Cross-reference anti-proliferative activity with HDAC inhibition assays and microbial kill curves to confirm mechanism-specific effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。